Cas no 2411325-93-2 ((2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide)

(2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide structure
2411325-93-2 structure
商品名:(2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide
CAS番号:2411325-93-2
MF:C14H20N4O2
メガワット:276.334202766418
CID:6135631
PubChem ID:165796417

(2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide 化学的及び物理的性質

名前と識別子

    • EN300-26601683
    • (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide
    • 2411325-93-2
    • Z3952173706
    • インチ: 1S/C14H20N4O2/c1-18(2)6-3-4-14(19)16-9-13-15-8-11-10-20-7-5-12(11)17-13/h3-4,8H,5-7,9-10H2,1-2H3,(H,16,19)/b4-3+
    • InChIKey: JSPLCFDMHMKLGT-ONEGZZNKSA-N
    • ほほえんだ: O1CC2C=NC(CNC(/C=C/CN(C)C)=O)=NC=2CC1

計算された属性

  • せいみつぶんしりょう: 276.15862589g/mol
  • どういたいしつりょう: 276.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

(2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26601683-0.05g
(2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide
2411325-93-2 95.0%
0.05g
$246.0 2025-03-20

(2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide 関連文献

(2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamideに関する追加情報

Chemical Profile of (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide (CAS No. 2411325-93-2)

CAS No. 2411325-93-2 refers to a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, formally known as (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide, is a heterocyclic amide derivative with a complex structural framework. Its molecular architecture incorporates a pyrano[4,3-d]pyrimidine core, which is a fused bicyclic system consisting of a pyran ring and a pyrimidine ring. This particular scaffold is of considerable interest due to its potential biological activities and its utility as a building block in drug discovery.

The (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide structure exhibits several key features that make it noteworthy. The presence of the dimethylamino group at the 4-position of the butenamide moiety contributes to the compound's basicity and may influence its interaction with biological targets. Additionally, the 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl substituent introduces a nitrogen-rich environment that is often associated with enhanced binding affinity to proteins and enzymes. These structural elements collectively suggest that this compound may possess pharmacological properties worthy of further exploration.

In recent years, there has been growing interest in heterocyclic compounds as therapeutic agents due to their diverse biological activities and favorable pharmacokinetic profiles. The pyrano[4,3-d]pyrimidine scaffold has been extensively studied for its potential applications in treating various diseases, including cancer and infectious disorders. Several derivatives of this scaffold have shown promising results in preclinical studies, demonstrating mechanisms such as inhibition of kinases or modulation of transcription factors. The (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide (CAS No. 2411325-93-2) is expected to contribute to this growing body of evidence by serving as a novel lead compound for further optimization.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies may include condensation reactions between appropriate precursors to form the pyrano[4,3-d]pyrimidine core, followed by functionalization at the 2-position with an amide group. Subsequent introduction of the dimethylamino substituent and the butenamide moiety would complete the molecular structure. Advanced techniques such as transition metal catalysis or organometallic chemistry may be employed to facilitate these transformations efficiently.

The biological evaluation of (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide (CAS No. 2411325-93-2) has begun to reveal its potential therapeutic applications. Preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For instance, it may interfere with the activity of protein kinases that are overexpressed in cancer cells or disrupt viral replication mechanisms in infectious diseases. These findings are particularly encouraging given the increasing demand for targeted therapies that can modulate specific disease-related pathways.

One notable aspect of this compound is its ability to interact with biological targets through multiple binding modes. The combination of hydrogen bonding capabilities from the amide group and hydrophobic interactions from the aromatic portions of its structure allows it to engage with proteins in diverse ways. This versatility is advantageous in drug design as it can enhance binding affinity and selectivity against desired targets while minimizing off-target effects.

The pharmacokinetic properties of (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide (CAS No. 2411325-93-2) are also under investigation to assess its suitability for clinical development. Parameters such as solubility, stability in biological fluids, and metabolic clearance rates are critical determinants of a drug's efficacy and safety profile. Computational modeling techniques can be employed to predict these properties before experimental validation is conducted.

Recent advances in medicinal chemistry have emphasized the importance of structure-based drug design approaches. By leveraging high-throughput screening data and computational algorithms, researchers can identify key structural features that contribute to biological activity and optimize them iteratively. The (2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)butenamide (CAS No. 2411325-93-2) serves as an excellent example where such methodologies can be applied effectively.

The future prospects for this compound are promising given its unique structural features and preliminary biological activity data. Further research will focus on refining its chemical structure to enhance potency while improving pharmacokinetic properties such as oral bioavailability and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies may accelerate these efforts by combining expertise in synthetic chemistry with advanced biophysical techniques.

In conclusion,(2E)-4-(dimethylamino)-N-{(5H H ,7 H ,8 H - P y r a n o [ 4 , 3 - d ] P y r i m i d i n - 2 - y l ) M e t h y l } B u t - 2 - e n a m i d e ( C A S N o . 2411325 - 93 - 2 ) represents an intriguing candidate for further exploration in pharmaceutical research due to its complex molecular architecture and potential biological activities . Its development could contribute significantly to addressing unmet medical needs across various therapeutic areas . As our understanding of heterocyclic chemistry continues to evolve , compounds like this one will play an increasingly important role in shaping future treatments .

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